molecular formula C20H16N4O2S2 B2437903 N-(4-{[(4-methyl-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide CAS No. 941984-84-5

N-(4-{[(4-methyl-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide

Cat. No. B2437903
CAS RN: 941984-84-5
M. Wt: 408.49
InChI Key: UFQIPDCLUCVGJK-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions and processes used to synthesize the compound. It may involve multiple steps, each with its own reactants, conditions, and products .


Molecular Structure Analysis

This involves understanding the 3D arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, the mechanism, and the products formed .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and various spectroscopic properties. It also includes understanding its stability, reactivity, and other chemical properties .

Scientific Research Applications

Anti-Inflammatory Properties

Inflammation plays a crucial role in various diseases, making anti-inflammatory compounds essential for therapeutic intervention. Researchers have explored the anti-inflammatory potential of N-(4-(2-((4-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide derivatives. Notably, compounds 8b and 9b, which contain a methoxy group at the sixth position in the benzothiazole ring, demonstrated significant COX-1 inhibition (IC50 values of 11.34 µM and 11.21 µM, respectively). Additionally, they exhibited excellent COX-2 selectivity (SI values of 103.09 and 101.90, respectively) and effectively inhibited albumin denaturation .

Anticancer Activity

The synthesized N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives were evaluated for their anticancer potential against estrogen receptor-positive human breast adenocarcinoma (MCF7). These compounds showed promise in combating cancer cells, although further studies are needed to explore their efficacy .

Antimicrobial Properties

Efforts have been made to address drug resistance by pathogens and cancer cells. N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives may exhibit antimicrobial activity, making them potential candidates for combating infections .

Fungicidal Activities

While specific data on N-(4-(2-((4-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide’s fungicidal properties are not readily available, it’s worth investigating its potential as an antifungal agent. Fungal infections remain a significant health concern, and novel compounds could contribute to therapeutic strategies .

Molecular Modeling Studies

Researchers have employed molecular docking studies to understand the three-dimensional geometrical interactions between N-(4-(2-((4-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide derivatives and their protein receptors. Such studies provide insights into ligand-receptor binding and guide further optimization of these compounds .

Safety and Hazards

This involves understanding the potential risks associated with handling and using the compound. It includes toxicity information, safety precautions, and disposal methods .

Future Directions

This involves discussing potential future research directions or applications for the compound. It could be based on current research trends, unexplored potential uses, or ways to improve its synthesis or properties .

properties

IUPAC Name

N-[4-[2-[(4-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2S2/c1-12-6-5-9-15-17(12)23-20(28-15)22-16(25)10-14-11-27-19(21-14)24-18(26)13-7-3-2-4-8-13/h2-9,11H,10H2,1H3,(H,21,24,26)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFQIPDCLUCVGJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)CC3=CSC(=N3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-((4-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide

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